N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an ethoxyphenyl group, and a fluorophenylthioacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the thiazole intermediate.
Introduction of Fluorophenylthioacetamide Moiety: This step involves the reaction of the thiazole intermediate with 4-fluorobenzenethiol and chloroacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring or the amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl or fluorophenyl positions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, organolithium reagents, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide
- N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-bromophenyl)thio)acetamide
- N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide
Uniqueness
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c1-2-24-15-7-3-13(4-8-15)17-11-26-19(21-17)22-18(23)12-25-16-9-5-14(20)6-10-16/h3-11H,2,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBFTVKPFLWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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